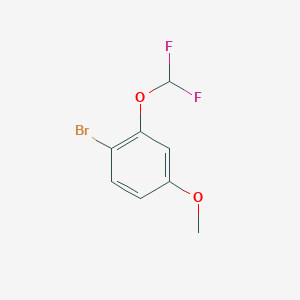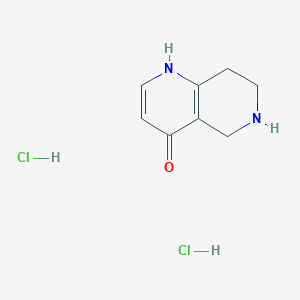![molecular formula C14H19NO5 B2783675 5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate CAS No. 1823271-85-7](/img/structure/B2783675.png)
5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate is a complex organic compound that belongs to the class of furo[2,3-c]pyrrole derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrrole rings in its structure makes it an interesting subject for chemical research and synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate typically involves multicomponent and multicatalytic reactions. One common method includes the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system composed of a gold complex and a chiral phosphoric acid . This method leverages the high stereoselectivity and efficiency of the catalytic system to produce the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent and multicatalytic reactions can be scaled up for industrial applications. The use of robust catalytic systems and optimized reaction conditions ensures high yield and purity, making it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its structural properties can be exploited in the development of new materials with desirable physical and chemical characteristics.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrrole rings can participate in various binding interactions, influencing biological processes. For instance, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furo[2,3-b]pyrrole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole Derivatives: Indole derivatives also contain a fused ring system and exhibit diverse biological activities, making them comparable to furo[2,3-c]pyrrole derivatives.
Uniqueness
5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate is unique due to its specific substituents, which confer distinct chemical reactivity and potential applications. The presence of tert-butyl and ethyl groups enhances its stability and modifies its interaction with biological targets, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 4,6-dihydrofuro[2,3-c]pyrrole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-18-12(16)10-8-19-11-7-15(6-9(10)11)13(17)20-14(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHHBBXIFNNVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide](/img/structure/B2783592.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2783593.png)
![4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2783595.png)
![2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol](/img/structure/B2783596.png)


![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2783603.png)
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BUTYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2783605.png)


![1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2783609.png)


![6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2783613.png)
